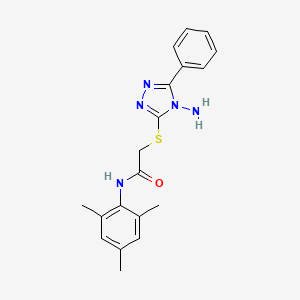

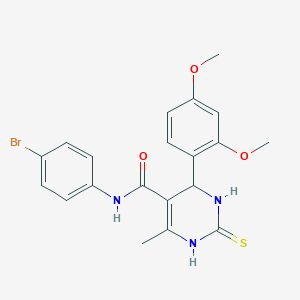

8-(4-苄基哌啶-1-基)-3-甲基-7-(2-甲基-3-((1-苯基-1H-噻唑-5-基)硫)丙基)-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthetic approaches for purine derivatives often involve multi-step chemical reactions to introduce different substituents into the purine core, enhancing the molecule's biological or chemical properties. For instance, the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives involves a series of reactions including halogenation, nucleophilic substitution, and condensation steps, as elucidated by spectroscopic methods like 1H-NMR, 13C-NMR, and MS spectrometry (Gobouri, 2020).

科学研究应用

镇痛和抗炎应用

一项关于具有末端羧酸、酯或酰胺基团的8-甲氧基-1,3-二甲基-2,6-二氧杂嘌呤-7-基衍生物的研究表明,这些化合物具有显著的镇痛和抗炎活性。这些化合物比参考药物更活跃,表明它们有潜力成为新的镇痛和抗炎药物类(Zygmunt et al., 2015)。

抗糖尿病和降脂应用

合成并评估了含有2,4-噻唑二酮的取代吡啶和嘌呤对甘油三酯积累以及它们的降血糖和降脂活性的影响。这些化合物在体外和体内展示了有希望的结果,突显了它们进行进一步药理学研究的潜力(Kim et al., 2004)。

抗癌应用

噻吖啶衍生物,一种结合吖啶和噻唑二酮核的新型细胞毒性剂,显示出抑制DNA拓扑异构酶I活性并诱导人结肠癌HCT-8细胞凋亡的能力。这些发现表明这类化合物在癌症治疗中的潜力(Barros et al., 2013)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 3-methyl-1H-purine-2,6(3H,7H)-dione and 4-benzylpiperidine. The second intermediate is 7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione, which is synthesized from 7-chloro-1H-purine-2,6(3H,7H)-dione, 2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propylamine, and a base. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "3-methyl-1H-purine-2,6(3H,7H)-dione", "4-benzylpiperidine", "7-chloro-1H-purine-2,6(3H,7H)-dione", "2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propylamine", "base", "coupling agent" ], "Reaction": [ "Synthesis of 8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione:", "- 3-methyl-1H-purine-2,6(3H,7H)-dione and 4-benzylpiperidine are reacted in a suitable solvent and under reflux conditions to form the desired intermediate.", "Synthesis of 7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione:", "- 7-chloro-1H-purine-2,6(3H,7H)-dione and 2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propylamine are reacted in a suitable solvent and in the presence of a base to form the desired intermediate.", "Coupling of the two intermediates:", "- The two intermediates are coupled using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in a suitable solvent to form the final product." ] } | |

CAS 编号 |

872627-93-5 |

产品名称 |

8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione |

分子式 |

C29H33N9O2S |

分子量 |

571.7 |

IUPAC 名称 |

8-(4-benzylpiperidin-1-yl)-3-methyl-7-[2-methyl-3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione |

InChI |

InChI=1S/C29H33N9O2S/c1-20(19-41-29-32-33-34-38(29)23-11-7-4-8-12-23)18-37-24-25(35(2)28(40)31-26(24)39)30-27(37)36-15-13-22(14-16-36)17-21-9-5-3-6-10-21/h3-12,20,22H,13-19H2,1-2H3,(H,31,39,40) |

InChI 键 |

YKVGBDGUDWAXHB-UHFFFAOYSA-N |

SMILES |

CC(CN1C2=C(N=C1N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C)CSC5=NN=NN5C6=CC=CC=C6 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-Fluoro-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2498797.png)

![1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2498799.png)

![2-methyl-N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-1-amine](/img/structure/B2498803.png)

![8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2498804.png)

methanone](/img/structure/B2498805.png)

![1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2498810.png)

![5-methyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B2498811.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B2498812.png)

![N-(7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2498820.png)